4-methyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C19H20Cl3N3O2S This compound is notable for its unique structure, which includes a trichloromethyl group and an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the ethoxyaniline derivative, which is then reacted with a trichloromethyl compound under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-MEO-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 2-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 4-BR-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
Uniqueness
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H20Cl3N3O2S |
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Molecular Weight |
460.8 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3O2S/c1-3-27-15-10-8-14(9-11-15)23-18(28)25-17(19(20,21)22)24-16(26)13-6-4-12(2)5-7-13/h4-11,17H,3H2,1-2H3,(H,24,26)(H2,23,25,28) |
InChI Key |
CHQYHRCHYVCCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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